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Compound of Interest

Compound Name:

(3-((4-

Chlorophenyl)carbamoyl)phenyl)b

oronic acid

CAS No.: 874288-31-0

Cat. No.: B1486564

Get Quote

Executive Summary
(3-((4-Chlorophenyl)carbamoyl)phenyl)boronic acid (CAS: 874288-31-0) is a bifunctional

organoboron scaffold integrating a Lewis-acidic boronic acid moiety with a lipophilic N-aryl

benzamide core.[1] In drug discovery, this compound serves two critical roles:

Suzuki-Miyaura Nucleophile: A robust building block for constructing biaryl libraries with pre-

installed amide linkers.

Warhead Scaffold: A reversible covalent inhibitor motif targeting serine proteases and

arginase enzymes, where the boron atom engages catalytic nucleophiles (e.g., Ser-OH).

This guide provides a comprehensive analysis of its physicochemical behavior, synthetic

pathways, and experimental protocols for its application in medicinal chemistry.
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Chemical Identity & Structural Analysis
Property Data

IUPAC Name
(3-((4-Chlorophenyl)carbamoyl)phenyl)boronic

acid

Common Synonyms
3-Borono-N-(4-chlorophenyl)benzamide; N-(4-

Chlorophenyl)-3-boronobenzamide

CAS Number 874288-31-0

Molecular Formula C₁₃H₁₁BClNO₃

Molecular Weight 275.49 g/mol

pKa (Boronic Acid)
~8.8 (Predicted based on Hammett σ-constants

for meta-amide)

Solubility
Soluble in DMSO, DMF, MeOH; Sparingly

soluble in water/DCM

Structural Logic
The molecule consists of a meta-substituted phenylboronic acid. The meta positioning of the

amide linker is crucial; unlike ortho substituents, it avoids steric clash with the boron center,

preserving catalytic efficiency in cross-coupling. The 4-chlorophenyl tail acts as a lipophilic

anchor, enhancing cell permeability and filling hydrophobic pockets in protein targets.

Synthetic Pathway (Self-Validating Protocol)
The synthesis relies on the amidation of 3-carboxyphenylboronic acid. Direct coupling requires

careful activation to prevent boroxine formation or side reactions with the boronic acid

hydroxyls.

Method A: Acid Chloride Activation (Scaleable)
Rationale: Acid chlorides are highly reactive, driving the reaction to completion despite the poor

nucleophilicity of 4-chloroaniline.
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Activation: Suspend 3-carboxyphenylboronic acid (1.0 eq) in anhydrous DCM. Add oxalyl

chloride (1.2 eq) and catalytic DMF (2 drops). Stir at 0°C → RT for 2 hours until gas evolution

ceases.

Checkpoint: The suspension should clarify as the acid chloride forms.

Note: The boronic acid moiety may form a cyclic boroxine anhydride during this step; this

is reversible upon aqueous workup.

Coupling: Cool the solution to 0°C. Add triethylamine (2.5 eq) followed by 4-chloroaniline (1.0

eq) dissolved in DCM.

Workup: Quench with 1N HCl (hydrolyzes any transient boron-esters). Extract with EtOAc.

Wash with brine.

Purification: Recrystallize from Acetone/Hexanes. Avoid silica chromatography if possible, as

boronic acids streak and bind irreversibly to silica silanols.

Method B: HATU Coupling (Mild Conditions)
Rationale: Preferred for small-scale library synthesis to avoid handling corrosive acid chlorides.

Dissolve 3-carboxyphenylboronic acid (1.0 eq) and HATU (1.1 eq) in dry DMF.

Add DIPEA (3.0 eq) and stir for 15 mins to activate the carboxylate.

Add 4-chloroaniline (1.1 eq). Stir at RT for 12 hours.

Validation: Monitor by LC-MS. Look for mass [M+H]+ = 276.0 (Boron isotope pattern

10B/11B is distinct).

Reactivity Profile & Applications
Suzuki-Miyaura Cross-Coupling
This compound is a "nucleophilic partner." The amide group is stable under standard basic

Suzuki conditions.

Standard Protocol:
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Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) - Resistant to oxidation.

Base: K₂CO₃ (3.0 eq) or Cs₂CO₃ (2.0 eq).

Solvent: 1,4-Dioxane/Water (4:1) - Water is essential to keep the boronic acid in the active

"ate" complex form.

Temperature: 80-100°C under N₂ atmosphere.

Mechanism Visualization: The following diagram illustrates the catalytic cycle, highlighting the

role of the base in activating the boronic acid.
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Caption: Catalytic cycle of Suzuki-Miyaura coupling. The boronic acid must be activated by a

base to form the boronate species for transmetallation.
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Reversible Covalent Inhibition (Protease Targeting)
Boronic acids are unique in medicinal chemistry because they can form reversible covalent

bonds with serine hydroxyls (forming a tetrahedral boronate adduct) or diols (forming cyclic

esters).

Target: Serine Proteases (e.g., Thrombin, Proteasome).

Mechanism: The boron atom acts as a transition state mimic. The empty p-orbital accepts

the lone pair from the active site Serine-OH.

Stability: Unlike electrophilic warheads (e.g., acrylamides) which bind irreversibly, the

boronate adduct can hydrolyze, reducing off-target toxicity.

Handling & Stability: The Boroxine Equilibrium
A critical property of (3-((4-Chlorophenyl)carbamoyl)phenyl)boronic acid is its tendency to

dehydrate into a cyclic trimer called a boroxine.

Reaction:

Dry State: In solid form, commercially supplied material often exists as a mixture of the free

acid and the boroxine anhydride. This does not affect purity but changes the effective

molecular weight.

In Solution: In the presence of water (or during Suzuki coupling), the equilibrium shifts

entirely back to the monomeric boronic acid species.

NMR Artifacts: In anhydrous solvents (DMSO-d6), you may see broadened peaks or multiple

sets of signals due to partial anhydride formation. Add 1 drop of D₂O to the NMR tube to

force hydrolysis and simplify the spectrum to the monomer.

Analytical Characterization
1H NMR (DMSO-d6, 400 MHz) Prediction:

δ 10.4 ppm (s, 1H): Amide N-H (deshielded).
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δ 8.2 - 7.4 ppm (m, 8H): Aromatic protons. The proton ortho to both Boron and Amide on the

central ring will be a singlet/doublet at high shift (~8.2 ppm).

δ 8.1 ppm (s, 2H): B(OH)₂ hydroxyls. Note: These protons are exchangeable and may

disappear with D₂O.

LC-MS Conditions:

Column: C18 Reverse Phase.

Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).

Ionization: ESI Positive.

Observation: Boronic acids can be tricky in MS. You often see the boroxine mass, the methyl

ester (if MeOH is used), or the dehydrated fragment [M-H₂O+H]⁺.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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